molecular formula C18H17N3 B2456316 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline CAS No. 377052-89-6

6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2456316
CAS No.: 377052-89-6
M. Wt: 275.355
InChI Key: MIAPDOSIGLGEHF-UHFFFAOYSA-N
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Description

6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is a functionalized derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold, a compound of significant interest in advanced materials and medicinal chemistry research. The core indolo[2,3-b]quinoxaline structure is characterized by a fused ring system that incorporates trivalent π-donor nitrogen atoms, which are instrumental in defining its electrochemical and biological properties . In the field of energy storage , indolo[2,3-b]quinoxaline derivatives are prominent candidates for development as high-performance anolytes in non-aqueous redox flow batteries (NARFBs). Research indicates that the scaffold exhibits a low reduction potential (e.g., -2.01 V vs Fc/Fc+ for a similar derivative), high solubility in organic electrolytes, and remarkable stability during cycling, enabling the creation of all-organic batteries with high voltage outputs . The 2-methylpropyl side chain in this specific derivative is a strategic modification intended to enhance solubility and processability without compromising the favorable redox characteristics of the core structure. In pharmaceutical and anticancer research , the indolo[2,3-b]quinoxaline core has demonstrated substantial potential. Structural analogs have been synthesized and evaluated against human cancer cell lines, including colorectal (HT-29) and ovarian (OVCAR-3) cancers, with several compounds exhibiting efficient anti-proliferative activity . The scaffold's ability to be functionalized allows for the optimization of its pharmacological profile. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound for exploring new energy storage materials or as a building block in the development of novel bioactive molecules.

Properties

IUPAC Name

6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-12(2)11-21-16-10-6-3-7-13(16)17-18(21)20-15-9-5-4-8-14(15)19-17/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAPDOSIGLGEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the use of substituted o-phenylenediamines and 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction can be catalyzed by transition metals or conducted under transition-metal-free conditions using green chemistry principles .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs large-scale cyclization reactions. These processes may utilize catalysts such as palladium or rhodium to enhance the efficiency and yield of the desired product. The use of microwave irradiation and ultrasound techniques has also been explored to improve reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The 6-position’s nitrogen atom is susceptible to alkylation, enabling the introduction of the 2-methylpropyl group:

Alkylation Protocol :

  • Reactants : 6H-Indolo[2,3-b]quinoxaline + 2-methylpropyl halide.

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

  • Conditions : 60–80°C for 12–24 hours.

  • Yield : 68–78% .

Key Observations :

  • Quaternary salts form intermediates, which are stabilized as perchlorates .

  • Steric hindrance from the 2-methylpropyl group reduces reactivity at adjacent positions, directing substitutions to the indole ring .

Oxidation and Reduction Reactions

The quinoxaline ring undergoes redox transformations:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄) in acidic media .

  • Product : Quinoxaline N-oxides.

  • Conditions : 50°C, 3 hours.

  • Yield : 60–70% .

Reduction

  • Reagents : Sodium borohydride (NaBH₄) in methanol .

  • Product : Dihydroquinoxaline derivatives.

  • Conditions : Room temperature, 2 hours.

  • Yield : 55–65% .

Functionalization via Aminodebromination

Bromo-substituted analogs allow further derivatization:

Procedure :

  • Reactants : 9-Bromo-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline + amines.

  • Catalyst : Tetrabutylammonium iodide (TBAI) .

  • Conditions : Reflux in toluene (8–12 hours).

  • Yield : 70–85% .

Example :
9-Bromo derivative+NH(CH2CH3)29-Diethylamino-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline\text{9-Bromo derivative} + \text{NH(CH}_2\text{CH}_3\text{)}_2 \rightarrow \text{9-Diethylamino-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline}

Electrophilic Aromatic Substitution

The indole moiety undergoes electrophilic substitution at the 5- and 9-positions:

Nitration :

  • Reagents : Nitric acid (HNO₃)/sulfuric acid (H₂SO₄) mixture .

  • Product : 5-Nitro-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline.

  • Yield : 50–60% .

Halogenation :

  • Reagents : Bromine (Br₂) in acetic acid.

  • Product : 2-Bromo-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline.

  • Yield : 65–75%.

Key Research Findings

  • Green Chemistry : Aqueous-phase syntheses reduce environmental impact .

  • Bioactivity : 6-(2-Methylpropyl) derivatives exhibit DNA intercalation, enhancing anticancer activity .

  • Thermal Stability : The 2-methylpropyl group improves thermal stability of DNA complexes (ΔTₘ = +8–12°C) .

Reaction Optimization Data

Reaction TypeOptimal Temp (°C)Time (h)SolventCatalystYield (%)
Condensation804H₂OBTEAC85
Alkylation7012DMFK₂CO₃75
Aminodebromination11010TolueneTBAI80

Scientific Research Applications

Antiviral Activity

Indoloquinoxaline derivatives, including 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline, have been studied for their antiviral properties. Research indicates that various derivatives exhibit significant activity against herpes simplex virus types 1 and 2, cytomegalovirus, and varicella-zoster virus. For instance:

  • Mechanism of Action : The antiviral effect is attributed to the ability of these compounds to inhibit viral replication and reduce the synthesis of viral DNA and proteins. Studies have shown that certain derivatives can effectively inactivate virions at high concentrations (around 300 µM) while also demonstrating lower concentration efficacy against viral replication in tissue cultures .
  • Case Study : A study highlighted the compound 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline as particularly potent, showing effective inhibition at concentrations ranging from 1 to 5 µg/mL in cell culture assays. This underscores the potential for developing new antiviral therapies based on this scaffold .

Anticancer Properties

The compound's structural features make it a candidate for targeting specific enzymes implicated in cancer progression. Notably:

  • SHP1 Inhibition : Research has identified the potential of indoloquinoxaline derivatives as selective inhibitors of Src homology 2 domain-containing phosphatase 1 (SHP1), an enzyme associated with various cancers. The compound demonstrated an IC50 value of approximately 2.34 μM, indicating effective inhibition of SHP1 activity in cancer cell lines .
  • Fluorescent Imaging : The bifunctional nature of some derivatives allows them to serve both as therapeutic agents and imaging probes, facilitating real-time monitoring of SHP1 activity within biological systems. This dual functionality enhances their applicability in cancer research and treatment strategies .

Antimicrobial Activity

Indoloquinoxaline derivatives also exhibit broad-spectrum antimicrobial properties:

  • Mechanism : These compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival .
  • Case Study : A synthesis study revealed that certain substituted quinoxalines derived from indoloquinoxalines displayed significant antimicrobial activity against a range of pathogens, suggesting their potential as new antibiotics .

Material Science Applications

Beyond pharmacological uses, this compound has potential applications in material science:

  • Optoelectronic Materials : Indoloquinoxaline derivatives are being explored for use in organic photovoltaic cells due to their electronic properties. Their ability to act as electron donors or acceptors makes them suitable candidates for enhancing the efficiency of solar cells .

Summary Table of Applications

Application TypeSpecific Use CasesKey Findings
Antiviral Herpes simplex virus inhibitionEffective at low concentrations; mechanism involves DNA/protein synthesis inhibition .
Anticancer SHP1 inhibitionSelective inhibitor with imaging capabilities; significant therapeutic potential .
Antimicrobial Broad-spectrum antibacterial activityEffective against Gram-positive and Gram-negative bacteria; disrupts cell wall integrity .
Material Science Organic photovoltaic applicationsPromising candidates for enhancing solar cell efficiency due to favorable electronic properties .

Mechanism of Action

The mechanism of action of 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline stands out due to its unique substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is a derivative of the indolo[2,3-b]quinoxaline scaffold, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits significant potential due to its ability to interact with DNA and proteins, leading to various pharmacological effects.

The primary mechanism of action for compounds in the indolo[2,3-b]quinoxaline class involves DNA intercalation . This interaction stabilizes the DNA structure and can inhibit critical biological processes such as replication and transcription. The thermal stability of the DNA-complex formed with 6H-indolo[2,3-b]quinoxaline derivatives is influenced by substituents on the indole ring, which can enhance binding affinity to GC-rich regions of DNA. For instance, derivatives like NCA0424 and B-220 have shown high thermal stability, indicating strong DNA binding capabilities .

Pharmacological Activities

  • Anticancer Activity :
    • Several studies have reported that 6H-indolo[2,3-b]quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, specific derivatives have demonstrated IC50 values in the micromolar range against human tumor cell panels .
    • A notable study highlighted that compounds derived from this scaffold showed significant anticancer activity against leukemia cells (Molt 4/C8 and CEM) with IC50 values ranging from 23 µM to 38 µM .
  • Antimicrobial Properties :
    • Research indicates that these compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.25 mg/L against resistant strains such as MRSA and VRE .
    • A detailed study on quinoxaline derivatives showed that several compounds retained activity against drug-resistant bacterial strains, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .
  • Anti-inflammatory Effects :
    • Some derivatives of 6H-indolo[2,3-b]quinoxaline have been characterized as anti-inflammatory agents. In vitro studies indicated that these compounds could inhibit pathways involved in inflammation, although specific mechanisms require further elucidation .

Case Study 1: Anticancer Evaluation

A series of 6H-indolo[2,3-b]quinoxaline derivatives were synthesized and evaluated for their anticancer properties using a panel of human tumor cell lines. The results demonstrated that certain compounds exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics.

CompoundCell Line TestedIC50 (µM)
Compound AMolt 4/C823
Compound BCEM38
Compound CL12107.2

Case Study 2: Antimicrobial Activity

In an investigation of antimicrobial efficacy against resistant bacterial strains, several quinoxaline derivatives were screened:

CompoundTarget StrainMIC (mg/L)
Compound XMRSA1
Compound YVRE0.25
Compound ZS. aureus0.98

These findings underscore the potential of these compounds as therapeutic agents in managing infections caused by antibiotic-resistant bacteria.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via two main pathways:

  • Epichlorohydrin-based alkylation : Reacting indolo[2,3-b]quinoxaline with epichlorohydrin in basic media yields 6-(oxiranylmethyl)-6H-indolo[2,3-b]quinoxaline as an intermediate. Subsequent condensation with amines (e.g., dialkylamines) introduces the 2-methylpropyl group .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular functionalization, producing triazole-linked derivatives with high regioselectivity .
    • Characterization : Intermediates are confirmed via elemental analysis, 1H^1 \text{H}-NMR, and IR spectroscopy. For example, 6-ethyl derivatives show distinct 1H^1 \text{H}-NMR signals at δ 4.56 (q, CH2_2) and 1.52 (t, CH3_3) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : X-ray crystallography is critical for resolving molecular geometry. While direct data for the 2-methylpropyl variant is limited, analogous compounds (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) crystallize in monoclinic systems (space group P21_1/c) with bond angles and distances confirming planar heterocyclic cores .

Q. What biological activities have been reported for indoloquinoxaline derivatives?

  • Methodological Answer :

  • Anticancer Activity : Derivatives like 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines are screened via in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines, complemented by molecular docking to assess binding to targets like tubulin .
  • Antiviral Activity : 6-(2-Aminoethyl) derivatives exhibit interferon-inducing properties and inhibit herpesvirus replication, with EC50_{50} values determined through plaque reduction assays .

Advanced Research Questions

Q. How can contradictory bioactivity data between structurally similar indoloquinoxalines be resolved?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., nitro) enhance intercalation with DNA, increasing cytotoxicity but reducing solubility.
  • Hydrophilic side chains (e.g., hydroxypropyl) improve bioavailability but may reduce membrane permeability .
    • Resolution Strategy : Perform QSAR modeling to correlate substituent electronic parameters (Hammett σ) with bioactivity, validated by dose-response assays .

Q. What computational tools are effective for predicting reaction pathways in indoloquinoxaline synthesis?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT) optimize transition states and intermediates. For example, Cu-catalyzed Ugi reactions proceed via a tandem N-arylation/cyclization mechanism, validated by energy profile simulations .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst loading) for cross-coupling reactions, reducing trial-and-error experimentation .

Q. How to optimize reaction yields in multi-step syntheses of indoloquinoxaline derivatives?

  • Methodological Answer :

  • Factorial Design : Use 2k^k factorial experiments to evaluate variables (e.g., temperature, base concentration). For instance, K2_2CO3_3 concentration (10 eq.) in acetone under reflux maximizes alkylation yields (~89%) .
  • Purification : Chromatography on silica gel (eluent: CH2_2Cl2_2/MeOH 10:1) isolates pure products, with purity confirmed by HPLC .

Q. What strategies address low reproducibility in biological assays for indoloquinoxalines?

  • Methodological Answer :

  • Standardized Protocols : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions.
  • Docking Validation : Replicate docking poses (e.g., AutoDock Vina) across multiple software platforms (e.g., Schrödinger, MOE) to ensure consistency in binding affinity predictions .

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